3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde
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Overview
Description
3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde is an organic compound characterized by the presence of dichlorophenyl and methoxybenzaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde typically involves the reaction of 3,4-dichlorophenol with 4-methoxybenzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Diuron: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, another herbicide with similar structural features.
Uniqueness
3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl moiety and two methoxy groups attached to a benzaldehyde backbone. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15Cl2O3
- Molecular Weight : 336.20 g/mol
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that the compound has an IC50 value of approximately 5.0 µM against the MCF-7 breast cancer cell line, indicating its potential as a chemotherapeutic agent .
- Another study reported that derivatives of methoxybenzaldehyde compounds demonstrated enhanced antiproliferative activity with IC50 values ranging from 1.2 to 5.3 µM , suggesting structural modifications can amplify efficacy .
Antioxidant Properties
The compound also displays antioxidant activity, which is crucial for mitigating oxidative stress in cells:
- The presence of methoxy groups enhances the compound's ability to donate electrons and stabilize free radicals, contributing to its antioxidative capacity .
- Comparative studies have shown that it outperforms standard antioxidants like BHT in certain assays, highlighting its potential in oxidative stress-related conditions .
Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for antibacterial effects:
- It demonstrated notable activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .
- This antibacterial property suggests potential applications in treating infections caused by resistant bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant defenses, it reduces ROS levels, thereby preventing cellular damage.
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptosis in cancer cells through intrinsic pathways.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds and their derivatives:
These findings emphasize the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-5-3-10(8-18)7-15(14)20-9-11-2-4-12(16)13(17)6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDWFDVVOZBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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